molecular formula C15H16N2O4S B2954807 Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate CAS No. 866143-44-4

Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate

Cat. No.: B2954807
CAS No.: 866143-44-4
M. Wt: 320.36
InChI Key: NOEJWXDCOUHKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate (CAS 866143-44-4) is a high-purity chemical compound supplied as a key synthetic building block for advanced research and development. This molecule, with a defined molecular structure integrating sulfonyl and pyridinyl motifs, is professionally manufactured to >99% purity, as confirmed by multiple analytical techniques including HPLC, GCMS, LCMS, and NMR . Its primary research application is as a versatile synthetic intermediate and a crucial precursor in medicinal chemistry and process development for the creation of pharmacologically active molecules . The presence of the sulfonyl group is of particular interest to researchers, as this functionality can be strategically unmasked in subsequent synthetic steps to reveal methyl groups, thereby providing a valuable pathway to methylated compounds of biological interest . Furthermore, compounds featuring related sulfonyl architectures have been identified in research as effective DNA photo-cleaving agents, suggesting potential investigative applications in the study of oxidative DNA damage and related biological mechanisms . This product is strictly labeled "For Research Use Only" and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2-[benzenesulfonyl(pyridin-2-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-2-21-15(18)12-17(14-10-6-7-11-16-14)22(19,20)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEJWXDCOUHKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC=CC=N1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes, inhibiting their activity. The pyridinyl group can bind to receptors, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate (CAS N/A)

  • Molecular Formula : C₁₃H₁₄N₂O₄S₂ .
  • Key Differences : Replaces the pyridine ring with a thiazole heterocycle.
  • Implications: The thiazole introduces a sulfur atom, enhancing π-π stacking interactions and altering electronic properties. Possible increased metabolic stability due to sulfur’s resistance to oxidation .

Ethyl 2-amino-2-(pyridin-2-yl)acetate (CAS 55243-15-7)

  • Molecular Formula : C₉H₁₂N₂O₂ .
  • Key Differences: Lacks the phenylsulfonyl group, leaving a simpler pyridinyl-amino-ester structure.
  • Implications: Increased nucleophilicity at the amino group due to the absence of the electron-withdrawing sulfonyl substituent. Lower molecular weight (180.20 g/mol) may improve solubility but reduce target-binding specificity .

Ethyl 2-[(5-fluoropyridin-2-yl)amino]acetate (CID 54594700)

  • Molecular Formula : C₉H₁₁FN₂O₂ .
  • Key Differences : Fluorine substitution at the 5-position of the pyridine ring.
  • Implications: Enhanced metabolic stability due to fluorine’s electronegativity and resistance to enzymatic degradation. Potential for stronger hydrogen bonding compared to the non-fluorinated target compound .

Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate (CAS N/A)

  • Molecular Formula : C₁₀H₁₀ClF₃N₂O₂ .
  • Key Differences : Contains chloro and trifluoromethyl groups on the pyridine ring.
  • Implications :
    • Strong electron-withdrawing effects from Cl and CF₃ groups increase the pyridine ring’s acidity.
    • Improved lipophilicity (LogP ~2.5) compared to the target compound, enhancing membrane permeability .

Ethyl (benzenesulfonyl)acetate (CAS 7605-30-3)

  • Molecular Formula : C₁₀H₁₂O₄S .
  • Key Differences: Lacks both the pyridinylamino and ester-linked amino groups.
  • Lower polarity (due to absence of amino group) may limit solubility in aqueous media .

Comparative Analysis of Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) LogP (Predicted)
Target Compound 320.36 Phenylsulfonyl, pyridinylamino, ester N/A ~1.8
Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate 326.39 Thiazole, sulfonyl, ester N/A ~2.1
Ethyl 2-[(5-fluoropyridin-2-yl)amino]acetate 198.20 Fluoropyridine, amino, ester N/A ~1.5
Ethyl (benzenesulfonyl)acetate 228.27 Benzenesulfonyl, ester N/A ~2.3

Notes:

  • The target compound’s LogP (~1.8) balances lipophilicity and solubility, making it suitable for oral bioavailability.
  • Fluorinated derivatives (e.g., ) exhibit lower LogP due to increased polarity, while thiazole-containing analogs (e.g., ) are more lipophilic.

Biological Activity

Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate is an organic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H16N2O4S. Its structure features a phenylsulfonyl group, a pyridinyl group, and an ethyl ester group, which are crucial for its biological interactions. The compound is primarily synthesized as a building block for more complex molecules and has shown promise in various biological contexts, including anti-inflammatory and anticancer properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The phenylsulfonyl group can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This mechanism is critical in modulating metabolic pathways associated with inflammation and cancer progression.
  • Receptor Binding : The pyridinyl group may interact with various receptors, influencing cellular signaling pathways. This interaction can lead to modulation of inflammatory responses and tumor growth inhibition.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound have demonstrated anti-inflammatory properties. For instance, a related sulfone-containing compound was effective in reducing inflammation in models of collagen-induced arthritis (CIA), suggesting that similar mechanisms may be applicable to this compound .

Anticancer Potential

The compound's potential as an anticancer agent has been explored in various studies. It has been shown to induce apoptosis in cancer cells and inhibit cell cycle progression, particularly in the G2/M phase. This effect is likely mediated through its interactions with key regulatory proteins involved in cell division and survival .

Case Studies and Experimental Data

  • In Vitro Studies : In vitro experiments have shown that this compound exhibits significant cytotoxicity against several cancer cell lines. For example, studies reported IC50 values indicating potent activity against breast cancer cells, comparable to established chemotherapeutic agents .
  • Animal Models : In vivo studies using murine models of inflammation have demonstrated that treatment with this compound leads to reduced levels of pro-inflammatory cytokines such as IL-17 and IFNγ, paralleling findings from studies on other sulfone derivatives .
  • Molecular Docking Studies : Computational docking studies suggest that the compound binds effectively to the active sites of target proteins involved in inflammatory pathways, providing insights into its potential mechanisms of action .

Comparative Analysis with Similar Compounds

Compound NameChemical StructureBiological Activity
This compoundC15H16N2O4SEnzyme inhibition, Anti-inflammatory, Anticancer
Ethyl 2-[(phenylsulfonyl)(3-pyridinyl)amino]acetateC15H16N2O4SSimilar enzyme inhibition
Mthis compoundC14H14N2O4SPotentially lower activity due to methyl substitution

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.